molecular formula C10H8Cl2N2O2 B3030265 Ethyl 5,6-dichloro-1H-indazole-3-carboxylate CAS No. 885278-50-2

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate

Cat. No.: B3030265
CAS No.: 885278-50-2
M. Wt: 259.09
InChI Key: MKKNPJJTJQQKJO-UHFFFAOYSA-N
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Description

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is a halogenated indazole derivative characterized by a dichloro substitution at positions 5 and 6 of the indazole core and an ethyl ester group at position 2.

Properties

IUPAC Name

ethyl 5,6-dichloro-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)9-5-3-6(11)7(12)4-8(5)13-14-9/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKNPJJTJQQKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=CC(=C(C=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693088
Record name Ethyl 5,6-dichloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-50-2
Record name Ethyl 5,6-dichloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dichloro-1H-indazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's potential in various biological applications:

Antiviral and Anti-inflammatory Properties

Research indicates that ethyl 5,6-dichloro-1H-indazole-3-carboxylate may exhibit antiviral properties, making it a candidate for further exploration in treating viral infections. Additionally, its anti-inflammatory effects have been documented, suggesting its utility in managing inflammatory diseases .

Cancer Research

The compound has been investigated for its role as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in cancer progression. Studies show that derivatives of indazole compounds can inhibit FGFR activity, presenting opportunities for developing targeted cancer therapies .

Neurological Disorders

This compound is being studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Compounds derived from this structure have shown promise as agonists or partial agonists at nicotinic acetylcholine receptors, which are vital for cognitive function .

Drug Development

This compound serves as a key intermediate in synthesizing more complex pharmaceutical agents aimed at treating various diseases. Its derivatives are being explored for their efficacy in drug formulations targeting specific pathways involved in disease mechanisms .

Case Studies and Research Findings

The following table summarizes notable case studies involving this compound:

StudyFocusFindings
Li et al. (2018)FGFR InhibitionIdentified derivatives with IC50 values < 4 nM against FGFR1, indicating potent inhibitory activity .
Zhao et al. (2018)Cancer TherapyDeveloped new indazole derivatives that exhibited significant FGFR inhibitory activity, with implications for targeted cancer treatment .
Babu Boga et al. (2019)ERK InhibitionSynthesized novel indazole derivatives showing high selectivity and potency against ERK pathways relevant to cancer treatment .

Mechanism of Action

The mechanism of action of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine atoms and the ester group can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Indazole Derivatives

The structural and functional differences between Ethyl 5,6-dichloro-1H-indazole-3-carboxylate and its closest analogs are summarized below:

Compound Name Substituents (Position) Ester Group Similarity Score Molecular Weight Key Properties/Effects
This compound Cl (5,6) Ethyl 0.99 (reference) 256.09* Enhanced metabolic stability, kinase inhibition potential
Ethyl 5-chloro-1H-indazole-3-carboxylate Cl (5) Ethyl 0.98 224.63 Reduced steric hindrance vs. dichloro analog
Mthis compound Cl (5,6) Methyl 0.96 242.06 Lower lipophilicity vs. ethyl ester; altered solubility
Ethyl 5,6-difluoro-1H-indazole-3-carboxylate F (5,6) Ethyl N/A 226.18 Smaller atomic radius of F vs. Cl; higher electronegativity
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate CF₃ (6) Ethyl 0.97 258.17 Stronger electron-withdrawing effect; potential CNS activity

*Calculated based on molecular formula C₁₀H₈Cl₂N₂O₂.
Sources:

Key Observations:
  • Ester Group Influence : Methyl esters (e.g., Mthis compound) exhibit reduced lipophilicity compared to ethyl esters, which may decrease membrane permeability but improve aqueous solubility .
  • Trifluoromethyl Substitution : The CF₃ group in Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate introduces a potent electron-withdrawing effect, which may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Physicochemical and Structural Differences

  • Aromaticity vs. Saturation : Tetrahydroindazole derivatives (e.g., Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride) lack full aromaticity, reducing π-π stacking interactions critical for binding to certain targets compared to the fully aromatic dichloro analog .
  • Salt Forms : Hydrochloride salts (e.g., the tetrahydroindazole derivative) improve solubility but may alter stability under physiological conditions .

Biological Activity

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic indazole structure with two chlorine substituents at positions 5 and 6 and an ethyl ester group at position 3. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Indazole derivatives, including this compound, have been investigated for their anticancer potential. Studies indicate that certain indazole compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against specific cancer targets like fibroblast growth factor receptors (FGFRs) .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Research indicates that modifications in the indazole scaffold can enhance selectivity and potency against specific targets. For example, certain derivatives have been reported to exhibit strong inhibitory activity against FGFR1 with IC50 values as low as 30.2 nM . The structure-activity relationship studies suggest that the substitution pattern significantly affects the binding affinity and inhibitory capacity.

Anti-inflammatory Effects

Indazole derivatives are also noted for their anti-inflammatory properties. Some studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways. For example, related compounds have displayed IC50 values ranging from 0.02 to 0.04 μM against COX-2 .

Case Study 1: FGFR Inhibition

A study focused on the synthesis of various indazole derivatives, including this compound, evaluated their effectiveness as FGFR inhibitors. The results indicated that specific substitutions at the C4 position of the indazole ring could enhance binding affinity to FGFRs. The most potent compound exhibited an IC50 value of approximately 30.2 nM .

Case Study 2: Structure-Activity Relationships

Research on SAR for indazole derivatives revealed that modifications at the carboxylate position significantly influence biological activity. For instance, altering the substituents on the phenyl ring improved the compound's potency against various cancer cell lines . This highlights the importance of fine-tuning chemical structures to optimize therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Fischer Indazole Synthesis : This involves reacting hydrazine derivatives with suitable carbonyl compounds.
  • N-Alkylation : The N-H group in the indazole ring can be alkylated to form various N-substituted derivatives.
  • Hydrolysis : The ethyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, which may exhibit different biological activities .

Q & A

Q. What synthetic routes are effective for preparing Ethyl 5,6-dichloro-1H-indazole-3-carboxylate, and what are critical optimization parameters?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

  • Esterification : Reacting 5,6-dichloro-1H-indazole-3-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ester .
  • Heterocyclic Condensation : Analogous indazole derivatives are synthesized by refluxing precursors (e.g., substituted formyl-indoles) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures to achieve ≥95% purity .
    Critical Parameters :
  • Temperature control during reflux (80–110°C).
  • Stoichiometric ratios (e.g., 1.1:1 molar excess of formyl precursors).
  • pH adjustment using sodium acetate to stabilize intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to confirm ≥95% purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., ester carbonyl at ~165 ppm) and aromatic protons in the indazole ring (6.5–8.5 ppm) .
    • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (expected m/z: ~275 [M+H]⁺ for C₁₀H₇Cl₂N₂O₂) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for similar indazole derivatives .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

Methodological Answer:

  • General Precautions :
    • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
    • Avoid discharge into drains; collect waste in sealed containers for licensed disposal .
  • Emergency Measures :
    • Skin/Eye Contact: Rinse immediately with water for ≥15 minutes .
    • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
      Note : While some SDS classify similar esters as "non-hazardous," the lack of ecotoxicological data (e.g., biodegradability, bioaccumulation) necessitates caution .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in synthesizing this compound?

Methodological Answer:

  • Intermediate Trapping : Use LC-MS to identify transient species (e.g., acylated intermediates during esterification) .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to track carbonyl group formation and optimize reaction time .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to map energy profiles for cyclization steps in indazole formation .

Q. What strategies can resolve contradictions in biological activity data for indazole derivatives?

Methodological Answer:

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to account for variability in cytotoxicity .
  • Structural Analogues : Compare activity of this compound with derivatives lacking chloro or ester groups to identify pharmacophores .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for hypothesized targets (e.g., kinase inhibitors) .

Q. How can stability studies under varying conditions inform storage and experimental design?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS .
  • pH Stability : Assess solubility and stability in buffers (pH 1–13) to optimize in vitro assay conditions .
  • Long-Term Storage : Store at –20°C under argon to prevent hydrolysis of the ester group .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., PARP-1), guided by crystallographic data from related structures .
  • MD Simulations : Run GROMACS simulations to assess binding stability over 100-ns trajectories .
  • QSAR Models : Train models on indazole derivatives’ logP and IC₅₀ data to predict bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Substituent Screening : Synthesize analogues with varied substituents (e.g., 5,6-difluoro, methyl esters) and compare activity .
  • Enzymatic Assays : Test inhibitory potency against target enzymes (e.g., kinases) using fluorescence-based assays .
  • ADME Profiling : Measure permeability (Caco-2 cells) and metabolic stability (microsomal assays) to prioritize lead candidates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5,6-dichloro-1H-indazole-3-carboxylate
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Ethyl 5,6-dichloro-1H-indazole-3-carboxylate

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